2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a benzodioxole moiety, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC in the presence of a base like triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated heterocycles.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of thiadiazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and thiadiazole moieties could play a role in binding to the active sites of these targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
- **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}propionamide
- **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and thiadiazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H19N3O5S/c1-25-14-5-2-13(3-6-14)4-9-19-22-23-20(29-19)21-18(24)11-26-15-7-8-16-17(10-15)28-12-27-16/h2-3,5-8,10H,4,9,11-12H2,1H3,(H,21,23,24) |
InChI Key |
WMCKIXXWOCHFQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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